molecular formula C9H8F3N3S B11737107 1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11737107
M. Wt: 247.24 g/mol
InChI Key: MLEVMTUCONMWEQ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl bromide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorothiophene groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-(difluoromethyl)-N-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-(difluoromethyl)-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Uniqueness

1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both difluoromethyl and fluorothiophene groups, which can impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H8F3N3S

Molecular Weight

247.24 g/mol

IUPAC Name

2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H8F3N3S/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12/h1-4,9,13H,5H2

InChI Key

MLEVMTUCONMWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F

Origin of Product

United States

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